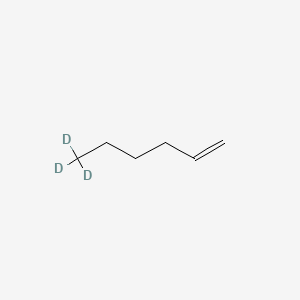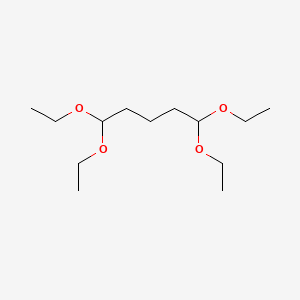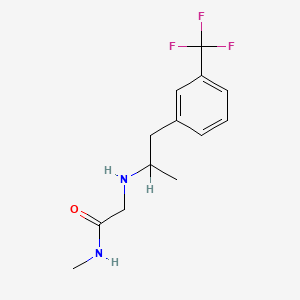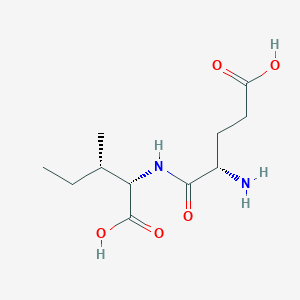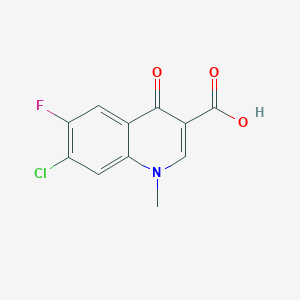
1-Desmethyl-7-depyrazine-7-chloro Norfloxacin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Desmethyl-7-depyrazine-7-chloro Norfloxacin is a derivative of Norfloxacin, a fluoroquinolone antibiotic. This compound is known for its unique chemical structure and properties, making it a valuable active pharmaceutical ingredient (API) for research purposes . It has a molecular weight of 255.63 g/mol and is identified by the CAS number 70032-16-5 .
Méthodes De Préparation
The synthesis of 1-Desmethyl-7-depyrazine-7-chloro Norfloxacin involves several steps, starting from Norfloxacin. The process typically includes the removal of the methyl group and the introduction of a chlorine atom at the 7th position of the pyrazine ring. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired modifications. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .
Analyse Des Réactions Chimiques
1-Desmethyl-7-depyrazine-7-chloro Norfloxacin undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Desmethyl-7-depyrazine-7-chloro Norfloxacin has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of fluoroquinolone derivatives.
Biology: It is used in biological studies to investigate its effects on bacterial cells and its potential as an antibacterial agent.
Medicine: It is explored for its potential therapeutic applications, particularly in the treatment of bacterial infections.
Mécanisme D'action
The mechanism of action of 1-Desmethyl-7-depyrazine-7-chloro Norfloxacin is similar to that of Norfloxacin. It works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death . The molecular targets and pathways involved include the binding of the compound to the active sites of these enzymes, preventing their normal function .
Comparaison Avec Des Composés Similaires
1-Desmethyl-7-depyrazine-7-chloro Norfloxacin can be compared with other fluoroquinolone derivatives, such as:
Norfloxacin: The parent compound, which has a broader spectrum of antibacterial activity.
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Levofloxacin: A more potent fluoroquinolone with a longer half-life and better tissue penetration.
The uniqueness of this compound lies in its specific modifications, which may confer different pharmacological properties and potential advantages in certain research applications .
Propriétés
Formule moléculaire |
C11H7ClFNO3 |
|---|---|
Poids moléculaire |
255.63 g/mol |
Nom IUPAC |
7-chloro-6-fluoro-1-methyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H7ClFNO3/c1-14-4-6(11(16)17)10(15)5-2-8(13)7(12)3-9(5)14/h2-4H,1H3,(H,16,17) |
Clé InChI |
FAAPYLBTHHVCQD-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=O)C2=CC(=C(C=C21)Cl)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


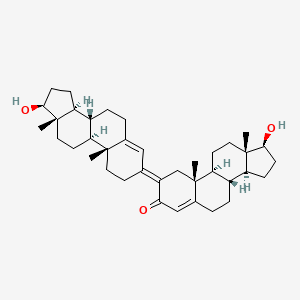
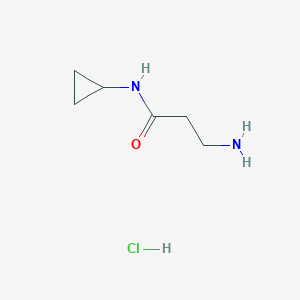
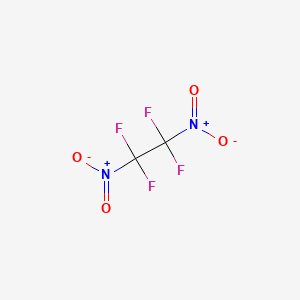
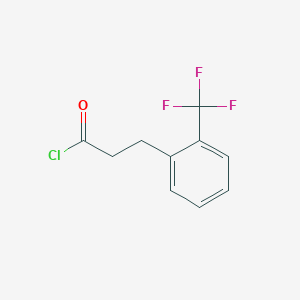
![2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)-N-phenylpentanamide](/img/structure/B15289223.png)
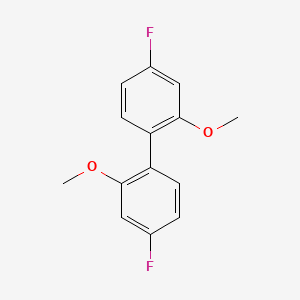
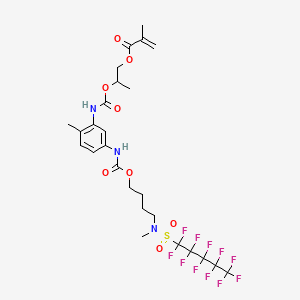
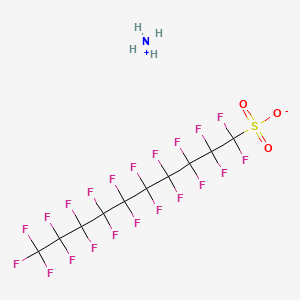
![4-[Benzyl(ethyl)amino]benzenediazonium hexafluorophosphate](/img/structure/B15289264.png)
